2,3-Diaminobut-2-enedinitrile

CAS No.:

Cat. No.: VC1710090

Molecular Formula: C4H4N4

Molecular Weight: 108.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4N4 |

|---|---|

| Molecular Weight | 108.1 g/mol |

| IUPAC Name | 2,3-diaminobut-2-enedinitrile |

| Standard InChI | InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2 |

| Standard InChI Key | DPZSNGJNFHWQDC-UHFFFAOYSA-N |

| Canonical SMILES | C(#N)C(=C(C#N)N)N |

Introduction

Chemical Structure and Properties

Molecular Structure

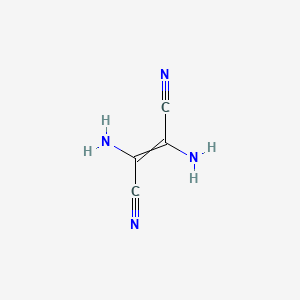

2,3-Diaminobut-2-enedinitrile is an organic compound with the molecular formula C4H4N4 . Its structure consists of two amino groups and two nitrile (cyano) groups attached to a butene backbone . This arrangement of functional groups contributes to its unique chemical reactivity and properties. The compound is officially classified as a dinitrile due to the presence of two nitrile functional groups.

Table 1: Chemical Identifiers of 2,3-Diaminobut-2-enedinitrile

| Parameter | Value |

|---|---|

| Common Name | 2,3-Diaminobut-2-enedinitrile |

| Synonyms | Diaminomaleonitrile, 2,3-Dicyanoethenediamine, Butenedinitrile, diamino- |

| CAS Number | 18514-52-8 |

| Molecular Formula | C4H4N4 |

| Molecular Weight | 108.1 g/mol |

| IUPAC Name | (E)-2,3-diaminobut-2-enedinitrile |

| SMILES | C(#N)C(=C(C#N)N)N |

| InChI | InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+ |

Physical Properties

2,3-Diaminobut-2-enedinitrile typically appears as a solid at room temperature . Its solubility in water is approximately 5 g/L at 25°C. The presence of both amino and nitrile functional groups contributes to its solubility profile, making it soluble in polar solvents due to its ability to form hydrogen bonds through the amino groups .

Chemical Properties

The compound exhibits reactivity characteristic of both nitriles and amines. The amino groups can participate in hydrogen bonding and various nucleophilic reactions, while the nitrile groups are susceptible to nucleophilic additions . This dual functionality makes 2,3-diaminobut-2-enedinitrile a versatile building block in organic synthesis. The compound's primary target for chemical reactions is often the hydrogen atom in the amino group, particularly in photochemical transformations.

Synthesis Methods

The primary method for synthesizing 2,3-diaminobut-2-enedinitrile involves the polymerization of hydrogen cyanide (HCN) under controlled conditions. This process leads to the formation of HCN tetramers, which can then be further processed to obtain the desired compound. The specific conditions must be carefully controlled to favor the formation of 2,3-diaminobut-2-enedinitrile over other potential oligomers.

In industrial settings, more advanced techniques may be employed to optimize yield and purity. These can include the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The specific parameters, including temperature, pressure, and catalysts, play crucial roles in determining the efficiency and selectivity of the synthesis process.

Reactivity and Chemical Transformations

Photochemical Reactions

One of the most notable aspects of 2,3-diaminobut-2-enedinitrile's reactivity is its photochemical behavior. Upon exposure to ultraviolet (UV) light (λ > 320 nm or λ > 295 nm), the compound undergoes a photoinduced hydrogen-atom transfer. This process results in the formation of a tautomer containing a ketenimine group.

Further irradiation at shorter wavelengths (λ > 270 nm) leads to the generation of 4-amino-1H-imidazole-5-carbonitrile (AICN) as an additional photoproduct. These photochemical transformations have been confirmed through infrared (IR) spectroscopy, comparing experimental IR spectra with theoretically predicted spectra for the ketenimine tautomer and matching the IR spectrum of photogenerated AICN with that of AICN independently trapped from the gas phase into an argon matrix.

Table 2: Photochemical Reactions of 2,3-Diaminobut-2-enedinitrile

| UV Wavelength | Primary Reaction | Major Product |

|---|---|---|

| λ > 320 nm or λ > 295 nm | Photoinduced hydrogen-atom transfer | Ketenimine tautomer |

| λ > 270 nm | Further photochemical transformation | 4-amino-1H-imidazole-5-carbonitrile (AICN) |

Other Chemical Reactions

2,3-Diaminobut-2-enedinitrile participates in various other chemical reactions, including:

-

Oxidation reactions: The compound can be oxidized to form different products depending on the conditions and reagents used.

-

Reduction reactions: Reduction can lead to the formation of amines and other reduced derivatives.

-

Substitution reactions: The amino and nitrile groups can participate in substitution reactions, leading to various substituted derivatives.

-

Nucleophilic additions: The nitrile groups are susceptible to nucleophilic additions, which can be utilized in organic synthesis .

-

Condensation reactions: The compound can participate in condensation reactions due to its functional groups .

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Biological Activity

Research has indicated that 2,3-diaminobut-2-enedinitrile and its derivatives exhibit potential antimicrobial and anticancer properties. Studies have focused on evaluating these biological activities in various experimental settings.

The antimicrobial properties of complexes derived from 2,3-diaminobut-2-enedinitrile have been assessed against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, nickel(II) and zinc(II) complexes derived from the compound have shown effectiveness against bacteria such as Listeria monocytogenes, Enterococcus faecalis, Klebsiella pneumoniae, E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

Table 3: Antimicrobial Activity of 2,3-Diaminobut-2-enedinitrile Derivatives

| Complex | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| [Ni(L1)] | Listeria monocytogenes, Enterococcus faecalis | Effective against Gram-positive bacteria |

| [Ni(L2)] | Klebsiella pneumoniae, E. coli | Broad-spectrum activity |

| [Zn(L3)(DMSO)] | Pseudomonas aeruginosa, Staphylococcus aureus | Moderate activity |

These findings suggest that 2,3-diaminobut-2-enedinitrile-based complexes have potential as antimicrobial agents due to their ability to inhibit bacterial growth effectively.

Applications

Organic Synthesis

2,3-Diaminobut-2-enedinitrile serves as a valuable building block in organic synthesis . Its unique structure and reactivity make it useful for creating more complex molecules. The compound is particularly effective as a precursor for synthesizing nitrogen-containing heterocyclic compounds, which are important in pharmaceutical and materials research.

Materials Science

In materials science, 2,3-diaminobut-2-enedinitrile and its derivatives have been explored for their potential applications in creating functional materials . The compound's ability to form various reactive intermediates and derivatives makes it valuable in this field.

Recent Research Findings

Recent studies have provided deeper insights into the photochemical properties of 2,3-diaminobut-2-enedinitrile and its role in forming various photoproducts. Spectroscopic techniques, particularly infrared spectroscopy, have been crucial in identifying and characterizing these products.

Interestingly, 2,3-diaminobut-2-enedinitrile has also been detected as a volatile compound in peppermint leaves. This discovery was made using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), which identified the compound alongside other volatile constituents of the plant.

These findings expand our understanding of the compound's natural occurrence and potential roles in biological systems, opening new avenues for research in natural product chemistry and biochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume